molecular formula C23H21NO2S B1192840 4-({[7-(Naphthalen-2-yl)-1-benzothiophen-2-yl]methyl}amino)butanoic acid

4-({[7-(Naphthalen-2-yl)-1-benzothiophen-2-yl]methyl}amino)butanoic acid

Cat. No. B1192840
M. Wt: 375.49
InChI Key: XDCOYBQVEVSNNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GTPL9495, also known as S1PR4-Agonist-5c, presents potent and selective agonist activity for S1PR4.

Scientific Research Applications

Fluorescence Derivatisation and Biological Assays

  • Application: The compound has been used in fluorescence derivatisation of amino acids for biological assays. Derivatives of this compound show strong fluorescence, which is advantageous in bioassays.
  • Details: A study used a similar compound, 3-(Naphthalen-1-ylamino)propanoic acid, for amino acid derivatisation. The resulting amino acid derivatives were strongly fluorescent, making them suitable for biological assays (Frade et al., 2007).

Synthesis and Anticancer Evaluation

  • Application: This compound has been involved in synthesizing derivatives with potential anticancer properties.
  • Details: In a study, derivatives related to this compound were synthesized and evaluated for anticancer activity. Some showed moderate activity against breast cancer cell lines (Salahuddin et al., 2014).

Optical Properties in Alzheimer’s Disease Diagnosis

  • Application: The compound has been used to develop fluorescent probes for β-amyloids, aiding in Alzheimer's disease diagnosis.
  • Details: A derivative of this compound demonstrated high binding affinities toward β-amyloids, useful in Alzheimer’s disease molecular diagnosis (Fa et al., 2015).

Antimicrobial Activity

  • Application: Certain derivatives exhibit antimicrobial activity against various pathogens.
  • Details: Derivatives containing similar structural elements showed good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum (Mickevičienė et al., 2015).

Hypotensive Agents

  • Application: Some related compounds have been synthesized and tested for their hypotensive activity.
  • Details: Derivatives such as 4-(1-naphthoxy-2-substituted aminomethyl)-butanoic acids showed potential as hypotensive agents (Tandon et al., 2004).

Synthesis of Lanthanide Complexes

  • Application: The compound is used in synthesizing luminescent lanthanide complexes.
  • Details: 4-naphthalen-1-yl-benzoic acid derivatives, structurally related to the queried compound, have been used to synthesize Eu(III)-cored complexes with notable luminescence properties (Kim et al., 2006).

properties

Product Name

4-({[7-(Naphthalen-2-yl)-1-benzothiophen-2-yl]methyl}amino)butanoic acid

Molecular Formula

C23H21NO2S

Molecular Weight

375.49

IUPAC Name

4-[(7-Naphthalen-2-yl-benzo[b]thiophen-2-ylmethyl)-amino]-butyric acid

InChI

InChI=1S/C23H21NO2S/c25-22(26)9-4-12-24-15-20-14-19-7-3-8-21(23(19)27-20)18-11-10-16-5-1-2-6-17(16)13-18/h1-3,5-8,10-11,13-14,24H,4,9,12,15H2,(H,25,26)

InChI Key

XDCOYBQVEVSNNB-UHFFFAOYSA-N

SMILES

O=C(O)CCCNCC1=CC2=CC=CC(C3=CC=C4C=CC=CC4=C3)=C2S1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

S1PR4-Agonist-5c;  GTPL-9495;  GTPL 9495;  GTPL9495

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-({[7-(Naphthalen-2-yl)-1-benzothiophen-2-yl]methyl}amino)butanoic acid
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4-({[7-(Naphthalen-2-yl)-1-benzothiophen-2-yl]methyl}amino)butanoic acid
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4-({[7-(Naphthalen-2-yl)-1-benzothiophen-2-yl]methyl}amino)butanoic acid
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4-({[7-(Naphthalen-2-yl)-1-benzothiophen-2-yl]methyl}amino)butanoic acid
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4-({[7-(Naphthalen-2-yl)-1-benzothiophen-2-yl]methyl}amino)butanoic acid
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4-({[7-(Naphthalen-2-yl)-1-benzothiophen-2-yl]methyl}amino)butanoic acid

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